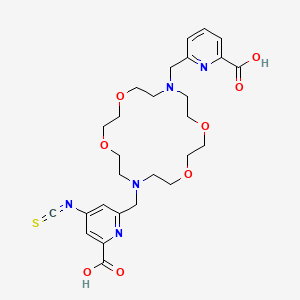

Macropa-NCS

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H35N5O8S |

|---|---|

Molecular Weight |

589.7 g/mol |

IUPAC Name |

6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid |

InChI |

InChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36) |

InChI Key |

PKCFWCMMZOUICG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Macropa-NCS: A Technical Guide to its Mechanism of Action in Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the bifunctional chelator Macropa-NCS and its mechanism of action in the context of Targeted Alpha Therapy (TAT), with a specific focus on its application with the radionuclide Actinium-225 (²²⁵Ac).

Introduction: The Advent of Targeted Alpha Therapy with Actinium-225

Targeted Alpha Therapy (TAT) represents a promising frontier in oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells. Actinium-225 (²²⁵Ac) is a particularly compelling radionuclide for TAT due to its half-life of 9.92 days and a decay cascade that releases four high-energy alpha particles, resulting in significant therapeutic effect.[1][2][3] The successful clinical application of ²²⁵Ac, however, is critically dependent on a chelator capable of securely binding the radionuclide and preventing its release in vivo, which would otherwise lead to off-target toxicity.

The 18-membered macrocyclic chelator Macropa and its isothiocyanate-functionalized variant, this compound, have emerged as superior options for ²²⁵Ac chelation.[4][5] Unlike traditional chelators such as DOTA, which require heating and may denature sensitive targeting molecules like antibodies, Macropa facilitates rapid and stable complexation of ²²⁵Ac at room temperature.[5][6][7] This key advantage allows for the direct radiolabeling of heat-sensitive biomolecules, broadening the scope of potential TAT agents.

The Core Mechanism: From Chelation to Cellular Destruction

The mechanism of action of a this compound-based radiopharmaceutical can be understood as a three-stage process:

-

Stable Chelation: The Macropa ligand, a diaza-18-crown-6 macrocycle with two picolinate pendant arms, forms a highly stable complex with the large Ac³⁺ ion.[1][4] This rapid complexation occurs within minutes at room temperature, a significant advantage for radiopharmaceutical production.[6][7]

-

Bioconjugation: The p-SCN-Bn-Macropa (often abbreviated as this compound) variant includes a para-isothiocyanate (-NCS) group. This functional group serves as a reactive handle to covalently link the chelator to a targeting moiety, such as a monoclonal antibody (mAb) or a small molecule. The isothiocyanate reacts with primary amine groups, like those on lysine residues of an antibody, to form a stable thiourea bond.

-

Targeted Delivery and Cytotoxicity: Once the ²²⁵Ac is chelated and the entire construct is conjugated to the targeting molecule, the resulting radioimmunoconjugate is administered systemically. It circulates and binds specifically to antigens overexpressed on cancer cells. Following binding, the decay of ²²⁵Ac initiates a cascade of four alpha particle emissions. These high-linear energy transfer (LET) particles travel very short distances (50-80 µm), creating dense ionization tracks that induce complex, difficult-to-repair DNA double-strand breaks in the target cell and adjacent cells, leading to potent and localized cell death.

Visualizing the Process

The following diagrams illustrate the key steps in the mechanism of action of this compound in Targeted Alpha Therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06365H [pubs.rsc.org]

- 5. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin [thno.org]

- 6. An Eighteen-Membered Macrocyclic Ligand for Actinium-225 Targeted Alpha Therapy. [vivo.weill.cornell.edu]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Macropa-NCS and its Derivatives for Actinium-225 Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Macropa-NCS chelator and its derivatives, specifically H₂BZthis compound, for use with Actinium-225 (²²⁵Ac) in targeted alpha therapy (TAT). Actinium-225 is a promising radionuclide for TAT due to its long half-life of 9.92 days and a decay cascade that releases four high-energy alpha particles, making it highly cytotoxic to cancer cells.[1][2][3][4][5][6][7] However, the effective delivery of ²²⁵Ac to target tissues while minimizing off-target toxicity necessitates a chelator that can securely bind the radioisotope.[1][2][3][4][5][6]

The diaza-18-crown-6 macrocyclic chelator, Macropa, and its isothiocyanate-functionalized derivative, this compound, have emerged as superior options for ²²⁵Ac chelation compared to traditional chelators like DOTA.[2][3][8] Macropa-based chelators offer the significant advantage of rapid radiolabeling under mild, room-temperature conditions, which is crucial for preserving the integrity of sensitive biological targeting vectors like antibodies.[1][2][3][8][9] This guide details the experimental protocols, quantitative data, and logical workflows associated with the use of this compound and its analogues for the development of ²²⁵Ac-based radiopharmaceuticals.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives from published studies.

Table 1: Radiolabeling Efficiency and Conditions

| Chelator/Conjugate | Radiolabeling Time | Temperature | pH | Radiolabeling Efficiency | Molar/Specific Activity | Reference |

| H₂BZmacropa & H₂BZ₂macropa | 30 min | Room Temperature | 5.5 | Quantitative | ~7.5 Ci/g (278 GBq/g) | [1] |

| macropa | 5 min | Room Temperature | - | Quantitative | - | [9] |

| mcp-M-alb-PSMA & mcp-D-alb-PSMA | 15 min | Room Temperature | - | >99% | 1 MBq/nmol | [8] |

| H₂MacropaSq-hG250 | 1 min | Room Temperature | 5.5 | Quantitative | - | [10] |

Table 2: In Vitro Serum Stability

| Radioconjugate | Incubation Time | Stability (% Intact) | Reference |

| [²²⁵Ac]Ac-GC33-M (macropa conjugate) | 7 days | >90% | [2] |

| [²²⁵Ac]Ac-GC33-BZM (H₂BZthis compound conjugate) | 7 days | ~55% | [2] |

| [²²⁵Ac(macropa)]⁺ | 7-8 days | >99% | [9] |

| [²²⁵Ac]Ac-macropa-Tmab | 7 days | >99% | [9] |

| [²²⁵Ac]Ac(MacropaSq-hG250) | 7 days | Stable | [10] |

Table 3: In Vivo Biodistribution in HepG2 Tumor-Bearing Mice (%ID/g)

| Organ | [²²⁵Ac]Ac-GC33-BZM (24 h) | [²²⁵Ac]Ac-GC33-M (24 h) | Reference |

| Blood | 10.3 ± 1.5 | 13.1 ± 1.2 | [1] |

| Heart | 2.1 ± 0.3 | 2.5 ± 0.2 | [1] |

| Lungs | 4.3 ± 0.6 | 5.0 ± 0.5 | [1] |

| Liver | 12.1 ± 1.8 | 10.2 ± 0.9 | [1] |

| Spleen | 5.6 ± 0.8 | 6.5 ± 0.6 | [1] |

| Kidneys | 5.1 ± 0.8 | 4.8 ± 0.4 | [1] |

| Muscle | 1.5 ± 0.2 | 1.6 ± 0.1 | [1] |

| Bone | 1.3 ± 0.2 | 1.1 ± 0.1 | [1] |

| Tumor | 15.2 ± 2.3 | 18.3 ± 1.7 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound chelators and Actinium-225.

Protocol 1: Conjugation of H₂BZthis compound to an Antibody

This protocol describes the coupling of the bifunctional chelator to an antibody, using the example of GC33.[2]

Materials:

-

H₂BZthis compound

-

Antibody (e.g., GC33)

-

Bicarbonate buffer (pH ~8.5-9.0)

-

PD-10 desalting columns

Procedure:

-

Prepare a solution of the antibody in bicarbonate buffer.

-

Add a 2.5-3 molar excess of H₂BZthis compound to the antibody solution.

-

Incubate the reaction mixture at 37°C for the required duration (e.g., 1-2 hours).

-

Purify the resulting antibody-chelator conjugate using a PD-10 desalting column to remove unconjugated chelator.

-

Characterize the conjugate to determine the average number of chelators per antibody.

Protocol 2: Radiolabeling of this compound Conjugates with Actinium-225

This protocol details the radiolabeling of a this compound-antibody conjugate with ²²⁵Ac.[1][2]

Materials:

-

²²⁵Ac(NO₃)₃ solution

-

This compound conjugated antibody

-

Ammonium acetate (NH₄OAc) buffer (0.1 M, pH 5.5)

-

L-Ascorbic acid (optional, as a radioprotectant)

-

Centrifugal filtration devices

Procedure:

-

To the ²²⁵Ac(NO₃)₃ solution, add the NH₄OAc buffer to adjust the pH to 5.5.

-

Add the this compound conjugated antibody to the buffered ²²⁵Ac solution. The final chelator concentration is typically in the micromolar range.

-

Incubate the reaction mixture at room temperature for 5-30 minutes.[1][9]

-

(Optional) Add L-Ascorbic acid to the reaction mixture to minimize radiolysis.

-

Purify the radiolabeled conjugate using a centrifugal filtration device to remove unchelated ²²⁵Ac.

-

Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC).

Protocol 3: In Vitro Serum Stability Assay

This protocol is for assessing the stability of the ²²⁵Ac-Macropa-NCS conjugate in human serum.[1][2]

Materials:

-

²²⁵Ac-labeled this compound conjugate

-

Fresh human serum

-

Incubator at 37°C

-

ITLC system

Procedure:

-

Add the ²²⁵Ac-labeled this compound conjugate to a vial containing human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 24, 48, 96, 168 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot by ITLC to determine the percentage of intact radiolabeled conjugate versus released ²²⁵Ac.

-

Plot the percentage of intact conjugate over time to assess stability.

Visualizations

The following diagrams illustrate the key workflows in the development of ²²⁵Ac-Macropa-NCS based radiopharmaceuticals.

Caption: Experimental workflow for developing ²²⁵Ac-radiopharmaceuticals.

Caption: Decision workflow for radiolabeling and quality control.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy. | Semantic Scholar [semanticscholar.org]

- 8. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Eighteen-Membered Macrocyclic Ligand for Actinium-225 Targeted Alpha Therapy. [vivo.weill.cornell.edu]

- 10. Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06365H [pubs.rsc.org]

An In-Depth Technical Guide to Bifunctional Chelators for Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional chelators (BFCs), which are essential components in the design and development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. A bifunctional chelator is a molecule with two key functionalities: a chelating moiety that strongly binds a radiometal and a reactive functional group for covalent attachment to a targeting biomolecule, such as a peptide or a monoclonal antibody. The judicious selection of a BFC is critical as it influences the stability, in vivo biodistribution, and overall efficacy of the radiopharmaceutical.[1]

Core Concepts in Bifunctional Chelator Chemistry

The primary role of a bifunctional chelator is to form a stable complex with a metallic radionuclide, preventing its release in vivo, which could lead to non-specific radiation dose to healthy tissues.[1] The stability of the radiometal-chelator complex is described by two key parameters:

-

Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the chelator at equilibrium, often expressed as the stability constant (log K). A high log K value indicates a strong complex.

-

Kinetic Inertness: This describes the rate at which the radiometal dissociates from the chelator. For in vivo applications, high kinetic inertness is crucial to prevent transchelation to other biological molecules.[2]

Bifunctional chelators can be broadly categorized into two main classes: acyclic (linear) and macrocyclic chelators.

-

Acyclic Chelators: These open-chain molecules generally exhibit faster complexation kinetics, allowing for radiolabeling under milder conditions (e.g., lower temperatures). However, their complexes can sometimes be less kinetically inert compared to macrocyclic analogues. Examples include derivatives of DTPA (diethylenetriaminepentaacetic acid) and HBED (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid).

-

Macrocyclic Chelators: These cyclic molecules, such as those based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), typically form more thermodynamically stable and kinetically inert complexes due to their pre-organized structure that encapsulates the metal ion.[3]

Quantitative Comparison of Common Bifunctional Chelators

The choice of a bifunctional chelator is highly dependent on the specific radiometal being used and the desired properties of the final radiopharmaceutical. The following tables provide a summary of key quantitative data for some of the most commonly used bifunctional chelators.

| Chelator | Radionuclide | log K |

| DOTA | 68Ga | 21.34 |

| 177Lu | 24.5 | |

| 64Cu | 22.5 | |

| 89Zr | 35.8 | |

| 90Y | 24.9 | |

| DTPA | 68Ga | 22.4 |

| 177Lu | 22.4 | |

| 111In | 28.9 | |

| 90Y | 22.0 | |

| NOTA | 68Ga | 30.98 |

| 64Cu | 21.6 | |

| 111In | 26.2 | |

| TETA | 64Cu | 21.9 |

| DFO | 89Zr | 36.9 |

| 68Ga | 28.65 | |

| HBED-CC | 68Ga | 38.51 |

Table 1: Thermodynamic Stability Constants (log K) of Selected Chelator-Radionuclide Complexes. The values are compiled from various sources and can vary with experimental conditions.

| Chelator Conjugate | Radionuclide | Labeling Efficiency (%) | Specific Activity (GBq/µmol) |

| DOTA-TATE | 68Ga | >95 | 18 ± 4 |

| DOTA-TATE | 177Lu | >98 | ~100 |

| NOTA-Rituximab | 64Cu | >95 (at 31 nM) | High (not specified) |

| Sar-CO2H-Rituximab | 64Cu | >98 (at 250 nM) | High (not specified) |

| DFO-Trastuzumab | 89Zr | >95 | 0.15-0.2 |

Table 2: Radiolabeling Efficiency and Specific Activity for Selected Radiopharmaceuticals. Values are indicative and can be influenced by reaction conditions and the nature of the biomolecule.[4][5][6]

| Radiopharmaceutical | Tumor Uptake (%ID/g at 4h) | Liver Uptake (%ID/g at 4h) | Kidney Uptake (%ID/g at 4h) |

| [111In]In-SYNT179-DOTA | 3.63 ± 0.31 | 1.07 ± 0.08 | Not specified |

| [111In]In-AC12-DOTA | 1.80 ± 0.49 | 6.43 ± 1.05 | Not specified |

| [68Ga]Ga-NOTA-Nb109 | High (specific value not provided) | ~1.1 | ~33.7 |

| [177Lu]Lu-DOTA-trastuzumab (72h) | 4.97 ± 1.34 | High (specific value not provided) | High (specific value not provided) |

Table 3: In Vivo Biodistribution Data for Selected Radiopharmaceuticals in Tumor-Bearing Mice. %ID/g denotes the percentage of injected dose per gram of tissue. Data is compiled from different studies and experimental conditions may vary.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experimental procedures involved in the development of radiopharmaceuticals using bifunctional chelators.

Synthesis of p-SCN-Bn-DOTA

The synthesis of S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid (p-SCN-Bn-DOTA) is a multi-step process. A general synthetic route is outlined below.

Caption: Synthetic workflow for p-SCN-Bn-DOTA.

Detailed Methodology:

-

Alkylation of Cyclen: (S)-2-(4-nitrobenzyl)-2-tosyloxoethanamine is reacted with cyclen in the presence of a base like sodium carbonate in acetonitrile under reflux conditions. The resulting p-NO2-Bn-Cyclen is purified, typically by chromatography.

-

Carboxymethylation: The amino groups of p-NO2-Bn-Cyclen are carboxymethylated using bromoacetic acid at an alkaline pH (adjusted with a base like lithium hydroxide) and elevated temperature. The product, p-NO2-Bn-DOTA, is purified using ion-exchange chromatography.

-

Reduction of the Nitro Group: The nitro group of p-NO2-Bn-DOTA is reduced to an amine group using catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) in an aqueous solution. This yields p-NH2-Bn-DOTA.

-

Formation of the Isothiocyanate Group: The amine group of p-NH2-Bn-DOTA is converted to an isothiocyanate group by reacting it with thiophosgene in a biphasic solvent system (e.g., chloroform and water). The final product, p-SCN-Bn-DOTA, is purified by high-performance liquid chromatography (HPLC).

Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody

The isothiocyanate group of p-SCN-Bn-DOTA reacts with the primary amine groups (e.g., on lysine residues) of a monoclonal antibody (mAb) to form a stable thiourea bond.

Caption: Workflow for antibody-chelator conjugation.

Detailed Methodology:

-

Antibody Preparation: The monoclonal antibody is buffer-exchanged into a bicarbonate or borate buffer at a pH of 8.5-9.0 to ensure the lysine amine groups are deprotonated and reactive. The antibody concentration is typically in the range of 5-10 mg/mL.

-

Chelator Preparation: p-SCN-Bn-DOTA is dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) at a known concentration.

-

Conjugation Reaction: The p-SCN-Bn-DOTA solution is added to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 chelator to antibody). The reaction mixture is incubated at room temperature or 37°C for 1-4 hours with gentle mixing.

-

Purification: The resulting mAb-DOTA conjugate is purified from unreacted chelator and by-products using size-exclusion chromatography (e.g., a PD-10 desalting column). The conjugate is eluted in a suitable buffer for storage and radiolabeling (e.g., saline or acetate buffer).

-

Characterization: The purified conjugate is characterized to determine the average number of chelators per antibody molecule (e.g., by MALDI-TOF mass spectrometry) and to confirm that the immunoreactivity of the antibody has been retained (e.g., by ELISA).[10][11]

Radiolabeling of DOTA-TATE with Gallium-68

This protocol describes the manual radiolabeling of the somatostatin analogue DOTA-TATE with Gallium-68 (68Ga).

Caption: Workflow for 68Ga-DOTA-TATE radiolabeling.

Detailed Methodology:

-

68Ga Elution: The 68Ge/68Ga generator is eluted with sterile 0.1 M hydrochloric acid (HCl) to obtain a solution of [68Ga]GaCl3.

-

Reaction Mixture Preparation: In a sterile reaction vial, the desired amount of DOTA-TATE (typically 10-20 µg) is dissolved in a suitable buffer, usually sodium acetate or HEPES, to maintain a pH of 3.5-4.5.

-

Radiolabeling Reaction: The [68Ga]GaCl3 eluate is added to the reaction vial containing the DOTA-TATE and buffer. The vial is then heated in a dry block heater at 95°C for 5-10 minutes.[12]

-

Purification: After cooling, the reaction mixture is passed through a C18 solid-phase extraction (SPE) cartridge that has been pre-conditioned with ethanol and water. The cartridge retains the radiolabeled peptide while unreacted 68Ga and hydrophilic impurities are washed away with water. The final product, [68Ga]Ga-DOTA-TATE, is eluted from the cartridge with a small volume of 50% ethanol in saline.

-

Quality Control: The radiochemical purity of the final product is determined using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product should be sterile and pyrogen-free for clinical use.[13][14]

Radiolabeling of DOTA-TATE with Lutetium-177

This protocol outlines the preparation of [177Lu]Lu-DOTA-TATE for therapeutic applications.

Detailed Methodology:

-

Reaction Mixture Preparation: In a sterile, pyrogen-free reaction vial, a specific amount of DOTA-TATE (e.g., 200 µg) is mixed with a gentisic acid/ascorbic acid buffer solution to prevent radiolysis and maintain the optimal pH (around 4.5-5.0).

-

Addition of 177Lu: A solution of [177Lu]LuCl3 with a high specific activity is added to the reaction vial.

-

Radiolabeling Reaction: The reaction mixture is incubated in a heating block at 95-100°C for 20-30 minutes.

-

Complexation of Free 177Lu: After the incubation period, a solution of DTPA is often added to complex any remaining free 177Lu, facilitating its clearance from the body.

-

Purification (Optional): For some preparations, a C18 SPE cartridge can be used to purify the final product, similar to the 68Ga labeling procedure. However, with high radiochemical yields, this step may not always be necessary.

-

Quality Control: The radiochemical purity is assessed by TLC or HPLC. Sterility and endotoxin levels must also be tested before administration to patients.[2][15]

Cellular Internalization of Radiopharmaceuticals

The cellular uptake and internalization of radiolabeled peptides and antibodies are critical for the efficacy of both imaging and therapeutic agents. For many radiopharmaceuticals targeting cell surface receptors, the primary mechanism of internalization is receptor-mediated endocytosis.

Receptor-Mediated Endocytosis Pathway

The following diagram illustrates the key steps in clathrin-mediated endocytosis, a common pathway for the internalization of G protein-coupled receptors (GPCRs) like the somatostatin receptor targeted by DOTA-TATE.

Caption: Clathrin-mediated endocytosis pathway.

Description of the Pathway:

-

Binding: The radiopharmaceutical binds to its specific receptor on the cell surface.[16]

-

Receptor Activation & Adaptor Recruitment: Ligand binding induces a conformational change in the receptor, leading to the recruitment of adaptor proteins, such as β-arrestin and AP2, to the intracellular domain of the receptor.[17]

-

Clathrin Recruitment: The adaptor proteins recruit clathrin molecules to the plasma membrane, initiating the formation of a clathrin-coated pit.[5]

-

Pit Formation & Invagination: The clathrin lattice assembles and induces curvature of the plasma membrane, forming an invaginated pit containing the receptor-ligand complex.

-

Vesicle Scission: The GTPase dynamin polymerizes around the neck of the budding vesicle and mediates its scission from the plasma membrane, forming a clathrin-coated vesicle.[4]

-

Uncoating and Fusion: Shortly after internalization, the clathrin coat disassembles, and the uncoated vesicle fuses with an early endosome.

-

Sorting and Maturation: Within the acidic environment of the early endosome, the ligand may dissociate from the receptor. The receptor can be sorted for recycling back to the plasma membrane, while the radiopharmaceutical is trafficked to late endosomes and subsequently to lysosomes.

-

Degradation: In the lysosomes, the radiopharmaceutical is degraded, and the radionuclide is retained within the cell, delivering a localized radiation dose. This intracellular trapping is highly desirable for therapeutic applications.

References

- 1. GPCR signaling along the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocytosis of the somatostatin analogue, octreotide, by the proximal tubule-derived opossum kidney (OK) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifactorial Regulation of G Protein-Coupled Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Role of Phosphorylation in the Control of Clathrin-Mediated Internalization of GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization of Receptor-mediated Endocytosis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]

- 14. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inis.iaea.org [inis.iaea.org]

- 16. Receptor Mediated EndocytosisâInternalization steps | Celebrate Cytochemistry | Gwen V. Childs, Ph.D. [cytochemistry.net]

- 17. Clathrin-dependent mechanisms of G protein-coupled receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

history and development of Macropa-NCS

An In-depth Technical Guide to the Core of Macropa-NCS: History, Development, and Application in Targeted Radionuclide Therapy

Introduction

In the landscape of targeted radiopharmaceuticals, the development of effective bifunctional chelators is paramount for the stable delivery of therapeutic radionuclides to malignant tissues. This compound emerged as a significant advancement for chelating large radiometals, particularly Actinium-225 (²²⁵Ac), a potent alpha-emitter for Targeted Alpha Therapy (TAT). This document provides a detailed technical overview of the history, chemical development, and core applications of this compound and its derivatives, intended for researchers, chemists, and drug development professionals in the field of nuclear medicine.

History and Development: From Macropa to Second-Generation Chelators

The genesis of this compound stems from the parent macrocycle, H₂macropa, an eighteen-membered diaza-18-crown-6 ligand.[1][2] H₂macropa demonstrated a high selectivity and stability for large metal ions like Ac³⁺, capable of quantitative radiolabeling at room temperature in just five minutes—a significant advantage over traditional chelators like DOTA.[2][3] This property is crucial for use with temperature-sensitive biological molecules.[4]

The need to covalently attach this potent chelator to targeting vectors, such as monoclonal antibodies or peptides, drove the development of a bifunctional analogue.[1] This led to the creation of the first-generation chelator, H₂this compound . In this molecule, an amine-reactive isothiocyanate (-NCS) functional group was installed on one of the picolinate pendant arms of the macropa framework.[1][4] This allowed for the formation of stable thiourea linkages with lysine residues on biomolecules.[1][5]

However, the initial design of H₂this compound presented stability challenges. The placement of the -NCS group on the electron-deficient picolinate arm rendered it highly reactive and susceptible to hydrolysis.[2][4] This led to the development of a second-generation chelator, H₂BZthis compound , which addressed this limitation by relocating the -NCS group onto a benzene ring integrated into the macrocycle backbone.[2][4] This strategic modification significantly enhanced the hydrolytic stability of the reactive group, improving the molecule's shelf-life and utility in multi-step conjugation protocols.[2][4] Furthermore, the synthesis of H₂BZthis compound is more modular and efficient than its predecessor.[2][4]

Core Chemistry and Structural Variants

The fundamental structure of this compound is an 18-membered diaza-18-crown-6 macrocycle with two picolinate side arms that contribute to the coordination of the metal ion.[1][6] The key innovation is the incorporation of the isothiocyanate (-NCS) group, which serves as a chemical handle for bioconjugation.[1]

Structural Comparison: H₂this compound vs. H₂BZthis compound

The primary distinction between the first and second-generation chelators is the location of the -NCS group. In H₂this compound, it is attached to a picolinate arm, whereas in H₂BZthis compound, it is part of a benzene ring on the macrocycle's backbone.[2][4] This structural difference has profound implications for chemical stability and synthetic accessibility.[4]

Synthesis Workflow

The synthesis of H₂BZthis compound is noted for being more modular and less complex than that of H₂this compound.[2] The synthesis of H₂this compound involves a nine-step pathway, while H₂BZthis compound can be synthesized in four to five steps.[2] The general strategy for H₂BZthis compound involves the construction of the benzene-fused macrocycle, followed by the reduction of a nitro group to an amine, and finally the conversion of the amine to the isothiocyanate.[1]

Quantitative Performance Data

The performance of this compound and its derivatives can be quantified by several key parameters, including hydrolytic stability and radiolabeling efficiency.

Table 1: Hydrolytic Stability of this compound Isomers

This table compares the stability of the isothiocyanate group against hydrolysis in different molecular frameworks.

| Compound | Buffer Conditions | Temperature | Half-life (t₁/₂) | Time to Complete Hydrolysis | Reference |

| H₂this compound | pH 9.1 NaHCO₃ | Room Temp. | 1.25 hours | ~5 hours | [2][4] |

| H₂BZthis compound | pH 9.1 NaHCO₃ | Room Temp. | 56 hours | >1 week | [2][4] |

Data highlights the significantly increased stability of the second-generation H₂BZthis compound.

Table 2: Radiolabeling Performance with Actinium-225

This table summarizes the typical conditions and outcomes for radiolabeling with ²²⁵Ac.

| Chelator | Metal Ion | Ligand Conc. | Conditions | Time | Labeling Efficiency | Reference |

| H₂macropa | ²²⁵Ac³⁺ | Submicromolar | Room Temp., pH 5.5 | 5 min | Quantitative (>95%) | [2][3][7] |

| H₂BZmacropa | ²²⁵Ac³⁺ | ~300 µM | Room Temp., pH 5.5 | 30 min | Quantitative | [2][4] |

| Macropa-conjugates | ²²⁵Ac³⁺ | N/A | Room Temp. | Minutes | Rapid & Quantitative | [7] |

The ability to achieve rapid and quantitative labeling under mild, room temperature conditions is a hallmark advantage of the macropa framework.[8]

Key Experimental Protocols

General Synthesis of Macropa Ligands

The synthesis of the base ligands generally involves the alkylation of the secondary amine nitrogens on a corresponding diaza-18-crown-6 macrocycle.[1][2]

-

Alkylation: The diaza-18-crown-6 macrocycle is reacted with 6-(bromomethyl)pyridine-2-carboxylic acid methyl ester in a suitable solvent.

-

Hydrolysis: The resulting ester functional groups are hydrolyzed using an acid to yield the final carboxylic acid pendant arms.

-

Purification: The final ligand is purified using standard techniques such as chromatography.[2]

Antibody Conjugation Protocol

The conjugation of this compound to a targeting antibody (e.g., YS5, Trastuzumab, GC33) is achieved via the reaction between the -NCS group and primary amines (e.g., lysine residues) on the antibody.[2][5]

-

Buffer Exchange: The antibody is buffer-exchanged into a carbonate/bicarbonate buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 9.0).[5]

-

Chelator Preparation: this compound is dissolved in an organic solvent like DMSO.[5]

-

Incubation: The antibody solution is incubated with a molar excess of the this compound solution (e.g., 2.5-3 equivalents) at 37°C for a set duration (e.g., 2 hours).[2][5]

-

Purification: The resulting antibody-chelator conjugate is purified to remove unconjugated chelator, typically using size-exclusion chromatography (e.g., PD10 gel column).[5]

²²⁵Ac Radiolabeling of Conjugates

This protocol describes the chelation of Actinium-225 by the macropa-conjugated antibody.

-

Reagent Preparation: The ²²⁵Ac(NO₃)₃ is prepared in a suitable buffer, such as 2 M ammonium acetate (NH₄OAc), with L-ascorbic acid often added as a radioprotectant. The pH is adjusted to ~5.5-5.8.[5]

-

Labeling Reaction: The macropa-antibody conjugate is incubated with the buffered ²²⁵Ac solution at room temperature or slightly elevated (30-37°C).[4][5] The reaction is typically very rapid, achieving quantitative labeling within minutes.[1][4]

-

Quality Control: The radiolabeling efficiency is monitored using instant thin-layer chromatography (iTLC) with an appropriate eluent (e.g., 10 mM EDTA).[5]

-

Purification: If necessary, the radiolabeled conjugate is purified using a centrifugal filter unit (e.g., YM30K) to remove any unchelated ²²⁵Ac.[5]

Application in Targeted Alpha Therapy (TAT)

The primary application of this compound is to serve as the critical link in a targeted alpha therapeutic. It securely holds the potent α-emitter ²²⁵Ac while being attached to a vector that directs the radiotherapy to cancer cells, thereby minimizing off-target toxicity.[9][10]

Conclusion

This compound and its more stable successor, H₂BZthis compound, represent a pivotal development in the field of targeted alpha therapy. Their ability to rapidly and stably chelate Actinium-225 under mild conditions addresses a critical need in the development of next-generation radiopharmaceuticals. The enhanced stability of H₂BZthis compound, in particular, offers significant practical advantages for manufacturing and clinical translation. As research continues, the macropa framework is poised to remain a cornerstone for the development of novel TAT agents targeting a wide array of malignancies.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thno.org [thno.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Towards the stable chelation of radium for biomedical applications with an 18-membered macrocyclic ligand - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06867E [pubs.rsc.org]

- 9. This compound | CAS#:2146095-31-8 | Chemsrc [chemsrc.com]

- 10. This compound | macropa bifunctional analogs | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stability of Macropa-NCS with Various Radionuclides

The macrocyclic chelator Macropa and its bifunctional derivatives, particularly this compound, have emerged as highly promising agents for the stable chelation of large radiometals, which are crucial for the advancement of targeted radionuclide therapies. This guide provides a comprehensive overview of the stability of this compound and related structures with key radionuclides, focusing on quantitative data, detailed experimental protocols, and the underlying chemical principles.

Introduction to this compound

Macropa, a diaza-18-crown-6 macrocycle with two picolinate pendant arms, is uniquely suited for chelating large trivalent ions like Actinium-225 (²²⁵Ac).[1][2] Its key advantage over traditional chelators like DOTA is the ability to form highly stable complexes rapidly at room temperature, which is critical for conjugating to heat-sensitive biomolecules such as antibodies.[2] The bifunctional isothiocyanate derivative, this compound, allows for covalent attachment to targeting vectors via reaction with primary amines, enabling the development of targeted radiopharmaceuticals.[3][4] This document explores the stability of these conjugates with various radionuclides, with a primary focus on ²²⁵Ac.

Quantitative Stability Data

The stability of a radiometal complex is paramount for its safe and effective use in vivo. Insufficient stability can lead to the release of the free radionuclide, causing off-target toxicity. The following tables summarize the key stability data for Macropa and its derivatives with several radionuclides.

In Vitro Stability of ²²⁵Ac-Macropa Conjugates

The stability of ²²⁵Ac complexes is often assessed in human serum to simulate physiological conditions. The data highlights the exceptional stability of complexes formed with this compound derivatives.

| Conjugate/Complex | Chelator Derivative | Radionuclide | Stability (% Intact) | Conditions | Source |

| [²²⁵Ac]Ac-GC33-M | This compound | ²²⁵Ac | > 90% after 7 days | Human Serum, 37°C | [1] |

| [²²⁵Ac]Ac-GC33-BZM | H₂BZthis compound | ²²⁵Ac | ~55% after 7 days | Human Serum, 37°C | [1][5] |

| Unconjugated Ac-macropa | H₂macropa | ²²⁵Ac | > 90% after 5 days | Human Serum, 37°C | [1][5] |

| Unconjugated Ac-BZmacropa | H₂BZmacropa | ²²⁵Ac | > 90% after 5 days | Human Serum, 37°C | [1][5] |

| [²²⁵Ac]Ac-macropa-Tmab | This compound | ²²⁵Ac | > 99% after 7 days | Human Serum | [6][7] |

| [²²⁵Ac]Ac-Macropa-PEG₄-YS5 | Macropa-PEG₄-TFP | ²²⁵Ac | High in vitro stability | Not specified | [3] |

| [²²⁵Ac]Ac-Macropa-PEG₈-YS5 | Macropa-PEG₈-TFP | ²²⁵Ac | High in vitro stability | Not specified | [3] |

| [²²³Ra][Ra(macropa-β-alanine)] | This compound | ²²³Ra | > 70% after 12 days | Human Serum | [4] |

Note: H₂BZthis compound is a rigidified analog of this compound. While the unconjugated complex shows high stability, the antibody conjugate exhibits reduced stability, potentially due to the electron-withdrawing effect of the thiourea bond formed during conjugation.[5]

Thermodynamic Stability of Macropa with Various Metal Ions

Thermodynamic stability constants (log K) provide a measure of the strength of the metal-ligand bond. While data for the NCS-derivative is limited, the values for the parent Macropa chelator are indicative of its strong binding capabilities with various radiopharmaceutically relevant metals. Lanthanum (La³⁺) is often used as a non-radioactive surrogate for Ac³⁺ due to their similar ionic radii and chemical properties.[5][8]

| Metal Ion | Radionuclide(s) of Interest | log K Value | Measurement Method | Source |

| Pb²⁺ | ²¹²Pb | 18.5 | ITC | [9][10] |

| La³⁺ | ¹³³La, ²²⁵Ac (surrogate) | 13.9 | ITC | [9][10] |

| Eu³⁺ | 13.0 | ITC / TRLFS | [9][10] | |

| Ba²⁺ | ¹³¹Ba, ²²³Ra (surrogate) | 11.0 | ITC | [10] |

| Lu³⁺ | ¹⁷⁷Lu | 7.3 | ITC | [9][10] |

Note: The stability gradation for Macropa complexes has been observed in the order of ²¹²Pb > ¹³³La > ¹³¹Ba ≈ ²²⁴Ra > ¹⁷⁷Lu.[9][10] This highlights Macropa's preference for larger metal ions.

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and evaluation of radiopharmaceuticals. The following sections describe the key experimental protocols cited in the literature for this compound conjugates.

Antibody Conjugation with this compound

This protocol describes the standard method for conjugating an isothiocyanate-functionalized chelator to an antibody.

-

Preparation: Dissolve the this compound derivative in an organic solvent like DMSO. Prepare the antibody (e.g., GC33, YS5) in a bicarbonate or carbonate buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 9.0-9.1).[1][3]

-

Reaction: Add a slight molar excess (typically 2.5-3 equivalents) of the chelator solution to the antibody solution.[1][5]

-

Incubation: Incubate the reaction mixture at 37°C for a designated period (e.g., 2 hours).[1][3]

-

Purification: Purify the resulting antibody-chelator conjugate to remove unreacted chelator and other small molecules. This is commonly achieved using size exclusion chromatography, such as a PD-10 column or centrifugal filtration (e.g., YM30K).[3]

-

Characterization: Determine the average number of chelators conjugated per antibody molecule using techniques like MALDI-TOF mass spectrometry.[3]

Radiolabeling with Actinium-225

The mild labeling conditions are a significant advantage of the Macropa platform.

-

Reagents: Prepare the this compound-antibody conjugate in a suitable buffer, typically ammonium acetate (NH₄OAc) at a concentration of 0.1-2 M and a pH of ~5.5-5.8.[1][3] Obtain [²²⁵Ac]Ac(NO₃)₃ in a dilute acid solution (e.g., 0.2 M HCl).

-

Reaction Setup: Combine the antibody conjugate solution with the ²²⁵Ac solution. An antioxidant such as L-ascorbic acid may be added to minimize radiolysis.[3]

-

Incubation: Incubate the mixture at room temperature or slightly elevated temperatures (e.g., 30-37°C).[1][3] Quantitative radiolabeling is typically achieved within 5-30 minutes.[1][2]

-

Quality Control: Determine the radiochemical yield (RCY) and purity using instant thin-layer chromatography (ITLC) or radio-HPLC.[1][11]

-

Purification: If necessary, purify the radiolabeled conjugate from free ²²⁵Ac using centrifugal filtration.[3]

In Vitro Serum Stability Assay

This protocol evaluates the integrity of the radiolabeled conjugate over time in a biological matrix.

-

Incubation: Add the purified radiolabeled conjugate (e.g., [²²⁵Ac]Ac-GC33-M) to whole human serum.

-

Conditions: Maintain the mixture at a constant physiological temperature of 37°C.[1]

-

Time Points: At various time points (e.g., 1, 2, 5, 7 days), take aliquots of the serum mixture.

-

Analysis: Analyze the aliquots using radio-ITLC to separate the intact radiolabeled antibody from any released ²²⁵Ac or other degradation products.[1]

-

Quantification: Quantify the radioactivity in the different fractions to determine the percentage of the intact complex remaining at each time point.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and comparisons related to this compound stability and use.

References

- 1. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of CD46 targeted alpha theranostics in prostate cancer using 134Ce/225Ac-Macropa-PEG4-YS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards the stable chelation of radium for biomedical applications with an 18-membered macrocyclic ligand - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06867E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy (Journal Article) | OSTI.GOV [osti.gov]

- 9. Equilibrium Thermodynamics of Macropa Complexes with Selected Metal Isotopes of Radiopharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. harvest.usask.ca [harvest.usask.ca]

A Technical Guide to Macropa-NCS for Bioconjugation in Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Alpha Therapy (TAT) is a promising modality in cancer treatment, utilizing alpha-emitting radionuclides to deliver highly cytotoxic payloads directly to tumor cells. The success of TAT relies on the stable chelation of these radionuclides and their effective conjugation to targeting vectors, such as monoclonal antibodies. Macropa-NCS and its derivatives have emerged as a superior class of bifunctional chelators for this purpose, particularly for the powerful alpha-emitter Actinium-225 (²²⁵Ac). This technical guide provides an in-depth overview of the key properties of this compound and its next-generation analog, H₂BZthis compound, for bioconjugation, including quantitative data, experimental methodologies, and process workflows.

Core Properties of this compound and its Analogs

This compound is a bifunctional chelator derived from an 18-membered diaza-18-crown-6 macrocycle.[1] Its key feature is the isothiocyanate (-NCS) functional group, which allows for covalent attachment to biological molecules, typically through the formation of a stable thiourea linkage with primary amines, such as the lysine residues on antibodies.[2][3] The macrocyclic core provides a high-affinity binding site for large radiometals like ²²⁵Ac.[1]

A significant advancement in this class of chelators is the development of H₂BZthis compound, which incorporates a benzene ring into the macrocyclic backbone.[4][5] This structural modification enhances the hydrolytic stability of the -NCS group and simplifies the synthesis process.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and H₂BZthis compound, facilitating a direct comparison of their properties.

| Parameter | H₂this compound | H₂BZthis compound | Reference |

| Synthesis | 9-step pathway from macrocycle | 4-5 step pathway from macrocycle | [2][5] |

| -NCS Group Location | On a picolinate pendant arm | On the macrocycle backbone | [2][5] |

| Hydrolytic Half-life (t₁/₂) of -NCS group | 1.25 hours (in pH 9.1 NaHCO₃ buffer at room temperature) | 56 hours (under the same conditions) | [2][5] |

Table 1: Comparison of Synthesis and Stability of this compound and H₂BZthis compound.

| Radionuclide | Chelator | Radiolabeling Conditions | Radiolabeling Time | Complex Stability | Reference |

| ²²⁵Ac | H₂macropa | Room Temperature | 5 minutes | >99% intact in human serum after 7 days | [6] |

| ²²⁵Ac | H₂BZmacropa | Room Temperature, pH 5.5 | 30 minutes (quantitative) | >90% intact in human serum after 5 days | [2][5] |

Table 2: Radiolabeling Efficiency and Stability of Actinium-225 Complexes.

Experimental Protocols

Bioconjugation of this compound to an Antibody

This protocol describes a standard method for conjugating this compound or its analogs to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., saline)

-

This compound or H₂BZthis compound

-

0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 9.1

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation: Prepare a solution of the monoclonal antibody at a known concentration. Ensure the buffer is amine-free to prevent reaction with the -NCS group.

-

Chelator Solution Preparation: Dissolve this compound or H₂BZthis compound in 0.1 M NaHCO₃ buffer (pH 9.1).[6] Stock solutions can be prepared and stored at -80°C.[6]

-

Conjugation Reaction:

-

Purification:

-

Remove unconjugated chelator from the antibody-chelator conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

-

Collect the fractions containing the purified conjugate.

-

-

Characterization:

-

Determine the concentration of the purified antibody-chelator conjugate using a suitable method (e.g., UV-Vis spectroscopy).

-

The chelator-to-antibody ratio can be determined using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-complexed conjugate if the chelator has a unique absorbance signature when complexed.

-

Radiolabeling of the Antibody-Chelator Conjugate with ²²⁵Ac

This protocol outlines the steps for radiolabeling the this compound-conjugated antibody with Actinium-225.

Materials:

-

Purified antibody-chelator conjugate

-

²²⁵Ac(NO₃)₃ solution

-

0.1 M Ammonium Acetate (NH₄OAc) buffer, pH 5.5

-

Instant thin-layer chromatography (ITLC) system for quality control

-

Centrifugal filtration devices for purification

Procedure:

-

Radiolabeling Reaction:

-

Quality Control:

-

Assess the radiolabeling efficiency using ITLC. A suitable mobile phase should be used to separate the radiolabeled antibody from free ²²⁵Ac.

-

-

Purification (if necessary):

-

If significant amounts of free ²²⁵Ac are present, purify the radiolabeled conjugate using a centrifugal filtration device with an appropriate molecular weight cutoff to remove the unbound radionuclide.

-

-

Stability Assessment:

-

The stability of the final radioimmunoconjugate can be evaluated by incubating it in human serum at 37°C over several days and analyzing for the release of ²²⁵Ac using radio-ITLC.[2]

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described above.

Caption: Workflow for the bioconjugation of this compound to a monoclonal antibody.

Caption: Workflow for radiolabeling of an antibody-Macropa conjugate with Actinium-225.

Conclusion

This compound and its improved analog, H₂BZthis compound, represent a significant advancement in the field of targeted alpha therapy. Their ability to rapidly and stably chelate Actinium-225 under mild conditions, combined with a versatile bioconjugation handle, makes them highly attractive for the development of next-generation radioimmunotherapeutics. The enhanced stability of H₂BZthis compound, in particular, addresses a key logistical challenge, potentially accelerating research and clinical translation in this promising area of oncology. This guide provides the foundational knowledge and procedural outlines for researchers and developers to effectively utilize these powerful tools in their work.

References

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Isothiocyanate Group in Macropa-NCS: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the isothiocyanate (NCS) functional group within the Macropa-NCS bifunctional chelator. This compound is a critical component in the development of targeted radiopharmaceuticals, particularly for targeted alpha therapy (TAT).

This compound is an advanced, eighteen-membered diaza-18-crown-6 macrocyclic ligand engineered for the stable chelation of large radionuclides like Actinium-225 (²²⁵Ac).[1][2][3] Its bifunctional nature is conferred by the strategic incorporation of a reactive isothiocyanate (-NCS) group, which allows for covalent conjugation to biomolecules such as antibodies and peptides.[1] This guide details the chemistry of the isothiocyanate group, provides experimental protocols for its use in bioconjugation, and presents relevant quantitative data for researchers developing novel radiotherapeutics.

Core Chemical Properties and Structure

The foundational structure of this compound is the Macropa macrocycle, which provides a pre-organized cavity for the efficient and stable coordination of large metal ions.[1][3] The isothiocyanate group is a highly reactive functional group with the structure R−N=C=S.[1] The electrophilic nature of the central carbon atom makes it susceptible to nucleophilic attack, most notably from primary amines present on biomolecules.[1]

The molecular formula of this compound is C₂₇H₃₅N₅O₈S, and it has a molecular weight of 589.7 g/mol .[1][4] The purity of commercially available this compound is typically around 95%.[1]

The Isothiocyanate Group in Bioconjugation

The primary role of the isothiocyanate group in this compound is to serve as a reactive handle for conjugation to targeting vectors.[1] This reaction, a nucleophilic addition, occurs between the isothiocyanate group and primary amine groups (-NH₂) found on lysine residues of antibodies or peptides.[1] The product of this reaction is a stable thiourea linkage, which covalently attaches the Macropa chelator to the biomolecule.[1]

The efficiency of this conjugation is influenced by factors such as pH, with a recommended range of 8.5-9.0 to favor the formation of the NCS-amine bond while minimizing protonation of the macrocycle.[1]

Antibody Conjugation Workflow

The general workflow for conjugating this compound to an antibody involves several key steps: antibody preparation, reaction with this compound, and purification of the resulting antibody-chelator conjugate.

Caption: Workflow for the conjugation of this compound to an antibody.

Experimental Protocols

Antibody Conjugation with this compound

This protocol is a generalized procedure based on standard antibody-isothiocyanate coupling conditions.[5][6][7]

-

Antibody Preparation:

-

This compound Solution Preparation:

-

Dissolve this compound in anhydrous DMSO to a concentration of 5-10 mM.[7]

-

-

Conjugation Reaction:

-

Purification:

-

Characterization:

-

Verify the purity and integrity of the conjugate using size-exclusion HPLC.[5]

-

The degree of labeling (chelator-to-antibody ratio) can be determined using mass spectrometry.

-

Radiolabeling of Macropa-Conjugates with Actinium-225

One of the key advantages of Macropa is its ability to chelate ²²⁵Ac under mild conditions.[3][9]

-

Preparation of Reagents:

-

Radiolabeling Reaction:

-

Quality Control:

Radiolabeling Workflow

The process of radiolabeling the antibody-Macropa conjugate is a critical step in preparing the final radiopharmaceutical.

Caption: Workflow for radiolabeling an antibody-Macropa conjugate with ²²⁵Ac.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its use in bioconjugation and radiolabeling.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₅N₅O₈S | [1][4] |

| Molecular Weight | 589.7 g/mol | [1][4] |

| Purity | ~95% | [1] |

| Table 1: Physicochemical Properties of this compound. |

| Parameter | Condition | Source |

| pH | 8.5 - 9.1 | [1][2] |

| Temperature | 37°C | [5][6] |

| Molar Excess of this compound | 2.5 - 16 fold | [2][5][6] |

| Reaction Time | 30 - 60 minutes | [7] |

| Table 2: Recommended Conditions for Antibody Conjugation. |

| Parameter | Condition | Source |

| pH | 5.5 | [5][6] |

| Temperature | Room Temperature | [2][9] |

| Reaction Time | 5 - 30 minutes | [2][5][6][11] |

| Chelator Concentration | Submicromolar to 300 µM | [2][5][6] |

| Table 3: Conditions for Radiolabeling with ²²⁵Ac. |

Stability and Variants

The isothiocyanate group of this compound is susceptible to hydrolysis, which converts it to a primary amine (-NH₂).[1] In a pH 9.1 NaHCO₃ buffer at room temperature, the first-generation this compound hydrolyzes with a half-life of approximately 1.25 hours.[6]

To address this, more rigid variants such as H₂BZthis compound have been developed.[1][5] In H₂BZthis compound, the isothiocyanate group is attached to a benzene ring within the macrocyclic core, which significantly enhances its stability.[5][6] Under the same conditions as above, the hydrolysis of H₂BZthis compound is much slower, with a half-life of 56 hours.[6] This increased stability provides a longer shelf-life and a wider window for bioconjugation reactions.[6]

Conclusion

The isothiocyanate group is a critical component of the this compound bifunctional chelator, enabling its covalent attachment to targeting biomolecules for the development of next-generation radiopharmaceuticals. Understanding the chemistry of this functional group, along with optimized protocols for conjugation and radiolabeling, is essential for researchers in the field of targeted alpha therapy. The development of more stable analogs like H₂BZthis compound further expands the utility of this powerful chelating system.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | bioactive compound | CAS# 2146095-31-8 | InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C27H35N5O8S | CID 135349208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. wilsongroup.chem.ucsb.edu [wilsongroup.chem.ucsb.edu]

- 11. Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06365H [pubs.rsc.org]

Macropa-NCS in Preclinical Oncology: A Technical Guide to Targeted Alpha Therapy Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Alpha Therapy (TAT) represents a promising frontier in precision oncology, utilizing the potent, short-range cytotoxic effects of alpha-emitting radionuclides to eradicate cancer cells while minimizing damage to surrounding healthy tissue. The success of TAT is critically dependent on the stable chelation of the radionuclide and its effective delivery to the tumor site. Macropa-NCS has emerged as a highly effective bifunctional chelator, particularly for the promising therapeutic radionuclide Actinium-225 (²²⁵Ac). This guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism, experimental validation, and performance in various cancer models.

Core Mechanism of Action

This compound is an 18-membered macrocyclic ligand that serves as a molecular bridge.[1] Its core, "Macropa," forms a highly stable complex with large trivalent cations like Ac³⁺, demonstrating rapid complexation at room temperature, a significant advantage for use with temperature-sensitive antibodies.[1][2] The isothiocyanate (-NCS) functional group provides a reactive site for covalent conjugation to the lysine residues of monoclonal antibodies (mAbs) or other targeting vectors.[1][3] This creates a powerful radioimmunoconjugate that can selectively bind to tumor-associated antigens, delivering the potent alpha-particle payload directly to the cancer cells. The subsequent decay of ²²⁵Ac releases high-energy alpha particles, inducing lethal double-strand DNA breaks in target cells.[4]

Preclinical Efficacy and Biodistribution

This compound-based conjugates have been evaluated in a range of preclinical cancer models, demonstrating significant therapeutic potential. The stability of the ²²⁵Ac-Macropa complex is a key factor, ensuring that the radionuclide remains chelated and does not accumulate in non-target organs.[5]

Therapeutic Efficacy in Xenograft Models

The anti-tumor activity of various ²²⁵Ac-Macropa-NCS conjugates has been consistently demonstrated. Studies have shown significant tumor growth inhibition and, in some cases, complete tumor regression.

| Cancer Model | Target Antigen | Conjugate | Key Efficacy Results | Citation |

| Prostate Cancer (LNCaP Xenografts) | PSMA | ²²⁵Ac-macropa-RPS-070 | Selective tumor targeting and retention over 96 hours. | [1][5] |

| Prostate Cancer (22Rv1 Xenografts) | CD46 | ²²⁵Ac-Macropa-PEG₄-YS5 | Enhanced therapeutic efficacy and reduced toxicity compared to DOTA-based conjugates. | [6] |

| Clear Cell Renal Cell Carcinoma (SK-RC-52 Xenografts) | Carbonic Anhydrase IX (CAIX) | [²²⁵Ac]Ac(MacropaSq-hG250)* | Dramatic therapeutic effect; 40% of mice showed a complete response. | [3][7] |

| Liver Cancer (HepG2 Xenografts) | Glypican-3 (GPC3) | [²²⁵Ac]Ac-GC33-macropa | Stable delivery of radionuclide to the tumor site. | [8][9] |

Note: MacropaSq is a squaramide-based derivative of Macropa, offering an alternative conjugation chemistry to the isothiocyanate of this compound.[3][7]

Biodistribution Data

Biodistribution studies are crucial for assessing the tumor-targeting capabilities and off-target accumulation of radiopharmaceuticals. This compound conjugates generally exhibit high tumor uptake with favorable tumor-to-background ratios.

| Conjugate | Cancer Model | Time Point (p.i.) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Citation |

| [²²⁵Ac]Ac-mcp-M-alb-PSMA | LNCaP | 128 h | 46.04 ± 7.77 | 67.92 ± 20.67 (at 4h) | [4][10] |

| [²²⁵Ac]Ac-mcp-D-alb-PSMA | LNCaP | 168 h | 153.48 ± 37.76 | 59.90 ± 6.46 (at 48h) | [4][10] |

Note: The examples above include albumin-binding modifications to modulate pharmacokinetics, resulting in prolonged blood circulation and exceptionally high tumor uptake.[4][10]

Safety and Toxicology

Preclinical toxicity studies are essential for determining the therapeutic window. For ²²⁵Ac-based therapies, a primary concern is nephrotoxicity due to the accumulation of daughter radionuclides. Studies with ²²⁵Ac-Macropa-PEG₄-YS5 noted mild to moderate renal toxicity at higher doses (4.625 and 9.25 kBq).[6] However, the use of Macropa as a chelator is speculated to reduce the accumulation of the daughter isotope ²¹³Bi in the kidneys compared to DOTA, potentially offering a better safety profile.[7]

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the general steps for conjugating this compound to a targeting antibody.

-

Materials:

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mg/50 µL).[6]

-

Incubate the antibody with a molar excess of this compound (e.g., 16-fold excess) in bicarbonate buffer.[1]

-

Allow the reaction to proceed at 37°C for 2 hours.[6]

-

Purify the resulting antibody-Macropa conjugate from unconjugated chelator using a PD-10 column.[6]

-

Determine the average chelator-to-antibody ratio using analytical methods.

-

Radiolabeling with Actinium-225

This protocol outlines the rapid, room-temperature radiolabeling of the Macropa-conjugate.

-

Materials:

-

Procedure:

-

Incubate the antibody-Macropa conjugate with ²²⁵Ac in an ammonium acetate buffer solution.

-

The reaction proceeds at room temperature (or 30°C) for as little as 5-30 minutes.[5][6]

-

Purify the radiolabeled conjugate using centrifugal filters to remove any unchelated ²²⁵Ac.[6]

-

Determine the radiochemical yield and purity using instant thin-layer chromatography (radio-iTLC). A yield of >95% is typically achieved.[6]

-

In Vivo Therapeutic Efficacy Study

This protocol details a typical xenograft mouse model study to evaluate anti-tumor efficacy.

-

Animal Model:

-

Procedure:

-

Once tumors reach a predetermined size, randomize mice into treatment and control groups.

-

Administer the ²²⁵Ac-Macropa-antibody conjugate intravenously at specified doses (e.g., 14.8 kBq).[3] Control groups may receive saline or unlabeled antibody.

-

Monitor tumor volume (typically measured with calipers) and body weight regularly over the course of the study.

-

The primary endpoint is often tumor growth delay or regression. Survival can also be monitored.

-

At the end of the study, tissues may be harvested for histological analysis to assess DNA damage (e.g., γH2AX staining).[4]

-

Conclusion

This compound has proven to be a robust and versatile chelator for Actinium-225 in the preclinical development of targeted alpha therapies. Its ability to be rapidly and stably labeled under mild conditions, combined with the high therapeutic efficacy and favorable biodistribution profiles of its antibody conjugates, positions it as a leading platform for advancing TAT.[5] Ongoing research, including the development of derivatives with modified linkers and pharmacokinetic modulators, continues to refine this technology, paving the way for broader clinical applications and more effective cancer treatments.[6][10]

References

- 1. This compound | bioactive compound | CAS# 2146095-31-8 | InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06365H [pubs.rsc.org]

- 4. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin [thno.org]

- 5. An Eighteen-Membered Macrocyclic Ligand for Actinium-225 Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of CD46 targeted alpha theranostics in prostate cancer using 134Ce/225Ac-Macropa-PEG4-YS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Macropa-NCS Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Macropa-NCS (and its derivatives) to antibodies, a critical step in the development of targeted radiopharmaceuticals, particularly for Targeted Alpha Therapy (TAT). The information is compiled from established methodologies and aims to guide researchers in successfully preparing antibody-chelator conjugates for subsequent radiolabeling.

Introduction

The development of antibody-drug conjugates (ADCs) and targeted radiopharmaceuticals has revolutionized the field of oncology. A key component of these therapeutic agents is the bifunctional chelator, which securely binds a therapeutic radionuclide while providing a reactive group for covalent attachment to a targeting antibody. This compound is an exemplary chelator for large radiometals like Actinium-225 (²²⁵Ac), which is a promising radionuclide for TAT.[1][2][3] The isothiocyanate (-NCS) group of this compound reacts with primary amines, such as the lysine residues on the surface of antibodies, to form a stable thiourea bond.[4]

One of the significant advantages of the macropa-based chelators is their ability to be radiolabeled with ²²⁵Ac at room temperature, a mild condition that helps preserve the integrity and immunoreactivity of the antibody.[5][6] This contrasts with other chelators like DOTA, which often require heating for efficient radiolabeling with ²²⁵Ac, potentially denaturing the antibody.[3][5]

This protocol will detail the materials, step-by-step procedure for antibody conjugation, purification of the conjugate, and subsequent radiolabeling.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the conjugation of this compound and its analogs to different antibodies.

Table 1: Antibody-Chelator Conjugation Parameters

| Antibody | Chelator | Molar Excess of Chelator | Chelator:Antibody Ratio (Average) | Reference |

| GC33 (codrituzumab) | H₂BZthis compound | 2.5 - 3 equivalents | Not explicitly stated | [7] |

| hG250 | H₂MacropaSqOEt | ~15 equivalents | 4:1 | [5] |

| Trastuzumab | This compound | 16 equivalents | Not explicitly stated | [8] |

| S01 | p-SCN-Bn-DOTA | Not explicitly stated | 1.6:1 | [4] |

| nsIgG | p-SCN-Bn-DOTA | Not explicitly stated | 2.2:1 | [4] |

Table 2: Radiolabeling Efficiency and Stability of Antibody-Macropa Conjugates

| Conjugate | Radionuclide | Radiolabeling Time | Radiolabeling Conditions | Radiochemical Purity/Yield | Serum Stability | Reference |

| [²²⁵Ac]Ac-GC33-BZmacropa | ²²⁵Ac | 30 min | Room Temperature, pH 5.5 | Not explicitly stated | Slightly poorer than [²²⁵Ac]Ac-GC33-macropa | [1][2] |

| [²²⁵Ac]Ac-GC33-M | ²²⁵Ac | 30 min | Room Temperature, pH 5.5 | >90% intact over 7 days | Excellent | [7] |

| [²²⁵Ac]Ac(MacropaSq-hG250) | ²²⁵Ac | 1 min (1.5 x 10⁻⁶ M Ab), 5 min (1.5 x 10⁻⁷ M Ab) | Room Temperature, pH 5.5 | Quantitative | High | [5] |

| ²²⁵Ac-macropa-Tmab | ²²⁵Ac | Minutes | Room Temperature | >99% | >99% retained after 7 days | [8] |

| [²²⁵Ac]Ac-mcp-M-alb-PSMA | ²²⁵Ac | 15 min | Room Temperature | >99% | Not explicitly stated | [9][10] |

| [²²⁵Ac]Ac-mcp-D-alb-PSMA | ²²⁵Ac | 15 min | Room Temperature | >99% | Not explicitly stated | [9][10] |

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibodies

This protocol is a generalized procedure based on standard isothiocyanate coupling chemistry.[7] Researchers should optimize the molar excess of the chelator and reaction time for their specific antibody.

Materials:

-

Antibody of interest in a suitable buffer (e.g., saline)

-

This compound or a derivative (e.g., H₂BZthis compound)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 9.1, containing 0.154 M NaCl

-

Purification equipment: Size-exclusion chromatography (SEC) column or spin filtration units with an appropriate molecular weight cutoff (e.g., 30 kDa)

-

Quenching reagent (optional): e.g., Tris or glycine solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody into the conjugation buffer using a spin filtration unit or dialysis.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Chelator Preparation:

-

Prepare a stock solution of this compound in the conjugation buffer. For example, a 4.4 mg/mL stock solution.[8]

-

It is recommended to prepare the chelator solution fresh or store it at -80°C to minimize hydrolysis of the NCS group.[8] The hydrolytic half-life of H₂BZthis compound is significantly longer than that of H₂this compound, offering a wider window for conjugation.[1][7]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. A slight molar excess of 2.5 to 16 equivalents is typically used.[7][8]

-

Incubate the reaction mixture at 37°C for a specified period. Incubation times can range from 1 to 4 hours.[5][7] Gentle mixing during incubation is recommended.

-

-

Purification of the Antibody-Chelator Conjugate:

-

After incubation, remove the unreacted this compound and any small molecule byproducts. This is crucial to prevent interference in subsequent radiolabeling and to accurately determine the chelator-to-antibody ratio.

-

Size-Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., PD-10) equilibrated with a suitable buffer for the final conjugate (e.g., 0.15 M sodium acetate, pH 5.5 for subsequent radiolabeling).[5]

-

Spin Filtration: Alternatively, use a spin filtration unit with an appropriate molecular weight cutoff. Wash the conjugate several times with the desired final buffer to ensure complete removal of unconjugated chelator.[5]

-

-

Characterization and Storage:

-

Determine the final concentration of the purified antibody-chelator conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).

-

The average chelator-to-antibody ratio can be determined using methods like ESI-MS.[5]

-

Store the purified conjugate at -20°C or -80°C in a suitable buffer for long-term stability.[5]

-

Protocol 2: Radiolabeling of Antibody-Macropa Conjugates with Actinium-225

This protocol describes the radiolabeling of the purified antibody-Macropa conjugate with ²²⁵Ac.

Materials:

-

Purified antibody-Macropa conjugate in a suitable labeling buffer (e.g., 0.15 M Sodium Acetate, pH 5.5 or 0.1 M NH₄OAc, pH 5.5)[1][5][11]

-

Actinium-225 (²²⁵Ac) solution (e.g., [²²⁵Ac]Ac(NO₃)₃ or [²²⁵Ac]AcCl₃)[1][9]

-

Radiolabeling Buffer: 0.1 M Ammonium Acetate (NH₄OAc), pH 5.5

-

Instant thin-layer chromatography (ITLC) strips for quality control

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, add the purified antibody-Macropa conjugate to the radiolabeling buffer. The final antibody concentration can range from the micromolar to sub-micromolar level.[5]

-

Add the ²²⁵Ac solution to the antibody-conjugate mixture.

-

-

Radiolabeling Reaction:

-

Quality Control:

-

Determine the radiochemical purity of the [²²⁵Ac]Ac-antibody-Macropa conjugate using ITLC. This will confirm the successful incorporation of the ²²⁵Ac into the chelator conjugated to the antibody.

-

Visualizations

Caption: Experimental workflow for this compound conjugation and radiolabeling.

Caption: Logical flow of targeted alpha therapy using an antibody-Macropa conjugate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wilsongroup.chem.ucsb.edu [wilsongroup.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. H2BZthis compound: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | bioactive compound | CAS# 2146095-31-8 | InvivoChem [invivochem.com]

- 9. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin [thno.org]

- 10. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

Application Notes and Protocols for Radiolabeling Proteins with Actinium-225 using Macropa-NCS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinium-225 (²²⁵Ac) is a highly potent radionuclide for Targeted Alpha Therapy (TAT) due to its high linear energy transfer and short-range alpha emissions, which cause difficult-to-repair double-strand DNA breaks in targeted cancer cells. A critical component for the success of ²²⁵Ac-based TAT is the use of a chelator that can stably bind ²²⁵Ac and be conjugated to a targeting vector, such as a monoclonal antibody. The bifunctional chelator, Macropa-NCS, based on an 18-membered macrocyclic ligand, has emerged as a superior option compared to traditional chelators like DOTA.[1][2][3] this compound allows for rapid and quantitative radiolabeling with ²²⁵Ac at room temperature, a significant advantage for heat-sensitive proteins like antibodies.[1][4][5] These application notes provide detailed protocols for the conjugation of this compound to proteins and subsequent radiolabeling with ²²⁵Ac, along with stability data.

Key Advantages of this compound for ²²⁵Ac Radiolabeling

-

Mild Labeling Conditions: Quantitative radiolabeling is achieved at room temperature, preserving the integrity of sensitive biomolecules.[1][6]

-

Rapid Kinetics: Complexation of ²²⁵Ac is complete within minutes at submicromolar concentrations.[5][7]

-

High Stability: The resulting ²²⁵Ac-Macropa complexes exhibit excellent stability in human serum over several days.[6][7]

-

High Specific Activity: The efficient labeling process allows for the production of radioconjugates with high specific activity.[6]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Monoclonal Antibody)